molecular formula C24H32O6 B14761156 Glaucocalyxin A diacetate

Glaucocalyxin A diacetate

Cat. No.: B14761156
M. Wt: 416.5 g/mol
InChI Key: SSZYTFVVHZMNKM-ITPQOGAXSA-N
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Description

Glaucocalyxin A diacetate is a derivative of Glaucocalyxin A, a natural ent-kauranoid diterpenoid compound isolated from the leaves of Rabdosia japonica var. glaucocalyx. This compound is known for its various pharmacological properties, including antioxidation, immune regulation, and antiatherosclerosis . This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glaucocalyxin A diacetate typically involves the acetylation of Glaucocalyxin A. One common method involves reacting Glaucocalyxin A with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups present in the Glaucocalyxin A molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions

Glaucocalyxin A diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, acetylation of Glaucocalyxin A results in the formation of this compound, while oxidation may yield ketones or carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glaucocalyxin A diacetate is unique due to its specific acetylation, which enhances its solubility and bioavailability compared to its parent compound, Glaucocalyxin A.

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[(1R,2R,4S,9R,10S,13S)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3/t15-,16-,17+,19+,21?,23-,24-/m0/s1

InChI Key

SSZYTFVVHZMNKM-ITPQOGAXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14C([C@@H](CC3)C(=C)C4=O)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C

Origin of Product

United States

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